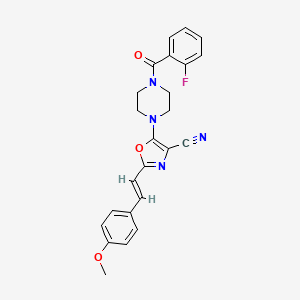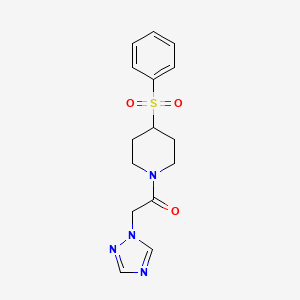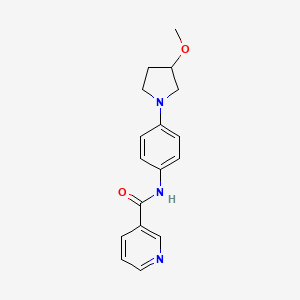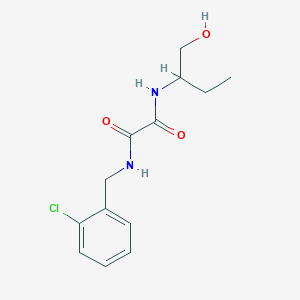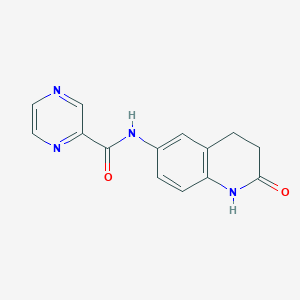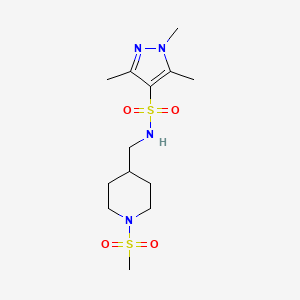
1,3,5-trimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-trimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H24N4O4S2 and its molecular weight is 364.48. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-trimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-trimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Compounds structurally similar to 1,3,5-trimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide have been synthesized and evaluated for various biological activities. These include potential treatments for central nervous system (CNS) disorders, antimicrobial activities, and as enzyme inhibitors.
- CNS Disorders: N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines have shown promise as selective 5-HT7 receptor antagonists with antidepressant-like and pro-cognitive properties. These findings suggest a potential for treating CNS disorders (Canale et al., 2016).
- Antimicrobial Activity: Research on heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole demonstrates their potential in developing antimicrobial agents, highlighting their versatility in synthesizing various biologically active compounds (El‐Emary et al., 2002).
Enzyme Inhibition
Sulfonamide-based compounds, including pyrazoline derivatives, have been investigated for their enzyme inhibitory activities, which is crucial for the development of new therapeutic agents.
- Carbonic Anhydrase Inhibitors: Sulfonamide derivatives, including polymethoxylated-pyrazoline benzene sulfonamides, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds showed significant inhibition, suggesting potential for therapeutic applications (Kucukoglu et al., 2016).
Synthesis Techniques
Advances in synthesis techniques have led to the development of novel sulfonamide compounds with potential biological activities.
- Aminosulfonylation: The aminosulfonylation of alkenyl sulfonamides, using iodine as a catalyst, provides an efficient method for synthesizing sulfonylmethyl piperidines, pyrrolidines, and pyrazolines, demonstrating the chemical versatility of sulfonamide derivatives (Xu et al., 2019).
Therapeutic Potential
The research into sulfonamide compounds extends to exploring their therapeutic potential in treating diseases and conditions beyond their traditional use as antimicrobials.
- Anticancer and Antimicrobial Agents: Studies on novel heterocyclic sulfonamides, including those with pyrazole and pyridine moieties, have shown promising anticancer and antimicrobial activities. These findings underscore the potential of sulfonamide compounds in developing new therapeutic agents (Debbabi et al., 2016).
Eigenschaften
IUPAC Name |
1,3,5-trimethyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O4S2/c1-10-13(11(2)16(3)15-10)23(20,21)14-9-12-5-7-17(8-6-12)22(4,18)19/h12,14H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMAUQFKXKJVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-nitrobenzenesulfonohydrazide](/img/structure/B2988518.png)
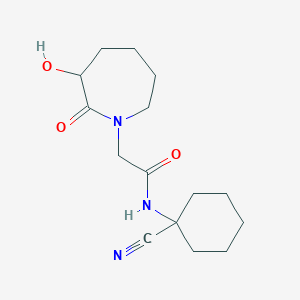
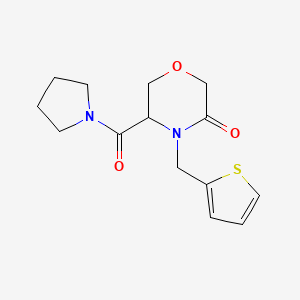

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2988524.png)
